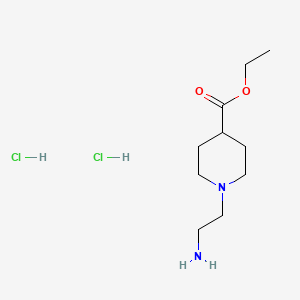
2-(4-Fluorophenyl)isonicotinaldehyde
Overview
Description
2-(4-Fluorophenyl)isonicotinaldehyde is a chemical compound with the molecular formula C12H8FNO . It is a unique chemical that is used in laboratory research and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is approximately 201.2 g/mol .Scientific Research Applications
Synthesis and Analytical Characterizations
A study by Dybek et al. (2019) focuses on the synthesis and comprehensive analytical characterizations of substances based on the 1,2-diarylethylamine template, including 2-(4-Fluorophenyl)isonicotinaldehyde derivatives. This research is significant for understanding the structural and chemical properties of these compounds, which have potential applications in various clinical settings (Dybek et al., 2019).
Synthesis and Antioxidant Activity
El Nezhawy et al. (2009) investigated the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives and their antioxidant activities. This research highlights the potential of these compounds in therapeutic applications, particularly in managing oxidative stress-related conditions (El Nezhawy et al., 2009).
Photophysical Parameters
A study by Pannipara et al. (2015) explored the spectral behavior and photophysical parameters of a fluorophore synthesized from this compound. This research provides insights into the application of these compounds in the development of organic photoemitting diodes and probes for determining critical micelle concentrations (Pannipara et al., 2015).
Chemical Sensing and Molecular Interactions
Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety from this compound for monitoring aldol reactions. This compound serves as a chemical sensor, demonstrating the potential of this compound derivatives in analytical chemistry and reaction monitoring (Guo & Tanaka, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICIVXTBAEPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)
![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)



![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)





